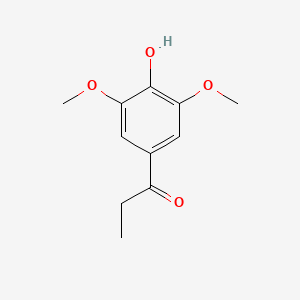

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-

Übersicht

Beschreibung

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-, also known as 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a propanone backbone with a hydroxyl group and two methoxy groups attached to a phenyl ring. Its molecular formula is CHO, and it has a molecular weight of approximately 226.23 g/mol.

Antioxidant Activity

Research indicates that 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- exhibits significant antioxidant properties. In various assays, including DPPH and ABTS tests, the compound demonstrated the ability to scavenge free radicals effectively. For instance, in one study, the IC value for DPPH radical scavenging was found to be around 28.08 µM TE/g . This suggests its potential use in formulations aimed at reducing oxidative stress.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. Studies have shown that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values against specific bacterial strains were reported to be promising, indicating its potential as a therapeutic agent.

Anticancer Properties

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- has shown anticancer activity in vitro. It appears to inhibit cell proliferation in several cancer cell lines by inducing apoptosis. Mechanistic studies suggest that it may act by modulating key signaling pathways involved in cell survival and death .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For example, it has been noted to interact with glutathione S-transferases (GSTs), which are involved in detoxification processes .

- Receptor Modulation : It may also interact with cellular receptors involved in signaling pathways related to inflammation and apoptosis, thereby modulating cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | IC = 28.08 µM TE/g (DPPH assay) | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a notable study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- has been investigated for its potential therapeutic effects:

- Antioxidant Activity : The compound exhibits antioxidant properties due to the presence of hydroxyl and methoxy groups. Research indicates that it may help in combating oxidative stress and inflammation, making it a candidate for drug development targeting conditions related to these issues.

- Alzheimer's Disease Research : Preliminary studies suggest that this compound may inhibit the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease. However, more extensive clinical studies are needed to validate its efficacy and safety in humans.

Agrochemical Applications

The compound is also being explored for its potential use in agrochemicals:

- Plant Growth Regulators : As a derivative of lignin, 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- may play a role in plant signaling pathways and could be developed into natural growth regulators or biopesticides.

Lignin Research

Lignin is a complex polymer found in plant cell walls that is crucial for various industrial applications. Research involving 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- focuses on:

- Lignin Degradation Pathways : The compound serves as a model for understanding lignin degradation processes. Studies have shown that it can be produced during the acid treatment of lignin, indicating its relevance in developing methods to break down lignin into valuable chemicals for biofuel production .

- Photoyellowing Behavior Studies : Research has indicated that compounds like 1-Propanone derivatives undergo significant changes in optical properties when exposed to UV/VIS light. This characteristic can be utilized to study photostability and degradation processes in lignin-related materials.

Synthetic Routes

Various synthetic methods have been developed to produce 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- efficiently. These methods focus on optimizing yields and purity for research applications:

| Synthesis Method | Description |

|---|---|

| Acid Treatment | Utilizes acid to derive the compound from lignin sources. |

| Catalytic Hydrogenolysis | Employs catalysts to break down lignin into desired monomers including this compound. |

Case Studies

Several case studies highlight the applications of 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-:

- Antioxidant Activity in Foods : Studies have shown that foods containing this compound exhibit antioxidant activities comparable to vitamin C. This suggests its potential role in enhancing the health benefits of certain diets .

- Lignin Model Compounds : In research involving lignin model compounds, the behavior of 1-Propanone derivatives has been analyzed under various conditions to understand their thermal decomposition pathways. These studies utilize advanced computational chemistry techniques such as density functional theory (DFT) calculations.

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCPJZXJNRBTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884176 | |

| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-43-1 | |

| Record name | Propiosyringone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiosyringone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and what other compounds are found alongside it?

A1: 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a lignin monomer commonly found in plants. Studies have identified it in various species, including:

- Aspen Poplar Wood: Isolated along with other lignin monomers and dimers like 4-hydroxybenzoic acid and 2,3-bis(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol. []

- Maple Syrup: Identified as a constituent of maple syrup alongside various phenolic compounds, lignans, and even a sesquiterpene called phaseic acid. [, ]

- Quercus coccifera L.: Found in the stems and bark alongside kermesoside, cocciferoside, (-)-8-chlorocatechin, and other phenolic compounds. []

- Arundina graminifolia: Present with other compounds like apigenin 6,8-di-C-β-glucopyranoside and 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene. []

- Carduus acanthoides: Isolated alongside a variety of compounds including salidroside, syringin, p-coumaric acid, and tachioside. []

- Mahonia duclouxiana: Found along with compounds like syringaresinol, daucosterol, and fumaric acid. []

Q2: How does the structure of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one relate to its potential applications?

A2: 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one possesses a phenylpropanoid structure, a common motif in many natural products with diverse biological activities. The presence of phenolic hydroxyl and methoxy groups contributes to its antioxidant properties. [, ] Research indicates that maple syrup, which contains this compound, exhibits antioxidant activity comparable to vitamin C. [, ] This suggests that 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one could potentially contribute to the development of novel antioxidants or contribute to the beneficial effects of consuming maple syrup.

Q3: What is the role of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in lignin research?

A3: Lignin, a complex polymer found in plant cell walls, is a major source of renewable aromatic compounds. 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, being a lignin monomer, serves as a model compound for understanding lignin degradation pathways. [, ] Research utilizing rhodium-on-charcoal catalysts for hydrogenolysis of aspen poplar wood identified 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one among the degradation products. [] This type of research is essential for developing efficient methods to break down lignin into valuable chemicals for various industrial applications.

Q4: Are there any computational studies exploring the properties of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one?

A4: Yes, computational chemistry plays a crucial role in understanding the thermal decomposition of lignin model compounds like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Theoretical studies have employed density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to investigate the pyrolytic pathways and kinetics of syringol-type monolignols, including 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. [] This research helps predict the products formed during lignin pyrolysis, optimize reaction conditions, and design more efficient biofuel production processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.